molecular formula C9H6N2O B1514507 Cyanic acid, 2-(cyanomethyl)phenyl ester CAS No. 88975-95-5

Cyanic acid, 2-(cyanomethyl)phenyl ester

Cat. No.: B1514507
CAS No.: 88975-95-5
M. Wt: 158.16 g/mol
InChI Key: VTFSLUHREMFJGN-UHFFFAOYSA-N
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Description

Cyanic acid, 2-(cyanomethyl)phenyl ester is a chemical compound with the molecular formula C_8H_5NO_2. It is a derivative of cyanic acid where the phenyl group is substituted with a cyanomethyl group. This compound is of interest in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cyanic acid, 2-(cyanomethyl)phenyl ester typically involves the reaction of cyanic acid with 2-cyanomethylphenol under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as a strong acid or base to facilitate the esterification process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale esterification reactions using continuous flow reactors. The process parameters, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: Cyanic acid, 2-(cyanomethyl)phenyl ester can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

  • Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.

  • Substitution: Nucleophilic substitution reactions can occur, where the cyanomethyl group is replaced by other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromic acid (H_2CrO_4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) and hydrogen gas (H_2) are often used.

  • Substitution: Nucleophiles like ammonia (NH_3) and various alkyl halides can be used for substitution reactions.

Major Products Formed:

  • Oxidation: Carboxylic acids, such as benzoic acid derivatives.

  • Reduction: Amines, such as phenylamine derivatives.

  • Substitution: Alkylated phenyl esters or other substituted phenyl compounds.

Scientific Research Applications

Cyanic acid, 2-(cyanomethyl)phenyl ester has several scientific research applications:

  • Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

  • Biology: The compound can be used in biochemical studies to investigate enzyme mechanisms and metabolic pathways.

  • Industry: It is utilized in the production of various chemical products, including polymers and coatings.

Mechanism of Action

Cyanic acid, 2-(cyanomethyl)phenyl ester is similar to other cyanic acid esters, such as cyanic acid, 2,2-dimethylpropyl ester. it is unique in its structure and reactivity due to the presence of the cyanomethyl group. This group imparts distinct chemical properties and reactivity patterns compared to other esters.

Comparison with Similar Compounds

  • Cyanic acid, 2,2-dimethylpropyl ester

  • Cyanic acid, phenyl ester

  • Cyanic acid, benzyl ester

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Properties

IUPAC Name

[2-(cyanomethyl)phenyl] cyanate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O/c10-6-5-8-3-1-2-4-9(8)12-7-11/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTFSLUHREMFJGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC#N)OC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00751025
Record name 2-(Cyanomethyl)phenyl cyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00751025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88975-95-5
Record name 2-(Cyanomethyl)phenyl cyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00751025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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